Chromic potassium oxalate trihydrate

Overview

Description

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate(III) trihydrate, is a chemical compound that has been studied for its potential applications in various fields. It is known for its role as a broadening agent in electron paramagnetic resonance (EPR) studies, particularly with thylakoid suspensions, where it has been shown to be more effective and less disruptive than potassium ferricyanide .

Synthesis Analysis

The synthesis of this compound involves the reaction of potassium oxalate with other chromium compounds. For example, the preparation of potassium aquatrioxalatotitanate(III) tetrahydrate, which shares a similar oxalate-based structure, is achieved by adding excess potassium oxalate to an aqueous solution of a titanium(III) compound . Although the exact synthesis method for this compound is not detailed in the provided papers, it is likely to involve a similar approach of combining potassium oxalate with a chromium(III) salt in an aqueous medium.

Molecular Structure Analysis

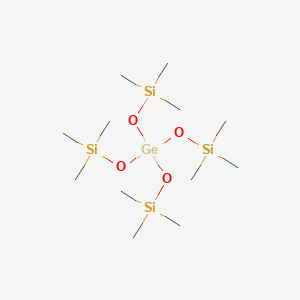

The molecular structure of this compound has been determined using crystallographic techniques. The compound forms part of a class of structures that include discrete anionic complexes, with potassium ions and water molecules contributing to the overall structure. The crystal structures of related compounds, such as potassium tris(oxalato)aluminate(III) trihydrate, have been determined to be monoclinic with specific cell dimensions and space groups . These structures are characterized by the coordination of metal ions with oxalate ligands, forming complex anionic units.

Chemical Reactions Analysis

This compound is involved in chemical reactions that are significant in the context of its applications. For instance, it does not inhibit thylakoid electron transport or photophosphorylation and is not photoreduced by thylakoids, which is important for its use as a broadening agent in EPR studies . The compound's stability and reactivity under various conditions are essential for its effectiveness in such applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are closely related to its structure and stability. The compound's dehydration dynamics, as studied in similar oxalate hydrates, show reversible processes and anisotropic elastic properties of the structure framework . The thermal behavior of potassium oxalate hydrates has been extensively studied, revealing multiple crystallographic modifications and phase transitions at different temperatures . These properties are crucial for understanding the compound's behavior under various experimental conditions.

Scientific Research Applications

Crystal Structure and Supramolecular Interactions

Supramolecular Interactions in Crystal Structures : Potassium tris(oxalato)ferrate(III) trihydrate forms a three-dimensional supramolecular network through potassium ions and hydrogen bonding. This provides insights into crystallography and supramolecular chemistry (Junk, 2005).

Hydration Studies : Research on potassium tris(oxalato)chromate hydrate has refined our understanding of hydration in such compounds, debunking earlier assumptions about trihydrate stoichiometry and uncovering more accurate K···O distances (Hu et al., 2005).

Photochemical and Photophysical Properties

Photochemical Aspects : Studies have explored the kinetics of photochemical reactions in potassium tris(oxalato)ferrate(III) trihydrate, shedding light on aspects like quantum yield and light absorption (Simoni et al., 2002).

Photoconductivity and Optical Properties : The negative photoconductivity and photoluminescence properties of potassium oxalate-based compounds have been studied, suggesting potential applications in photo-resistance (Mahendra et al., 2018).

Chemical and Thermal Analysis

Thermal Decomposition : The non-isothermal decomposition of potassium ferrioxalate trihydrate under different atmospheres has been analyzed, providing valuable data for chemical processing and materials science (Mohamed et al., 2000).

Kinetic Studies of Dehydration : The dehydration kinetics of calcium oxalate trihydrate have been studied using DSC methods, contributing to our understanding of such processes in various industrial and environmental contexts (Honcová et al., 2016).

Environmental and Health Impact Studies

Oxidative Stress and DNA Damage : Studies on potassium dichromate, a related compound, have shown its cytotoxic effects and DNA damage potential, highlighting the environmental and health impacts of such chemicals (Patlolla et al., 2009).

Reduction Mechanisms in Environmental Remediation : The reduction of hexavalent chromium by oxalic acid, in the presence of manganese(II), provides insights into environmentally friendly strategies for contamination remediation (Wrobel et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Chromic potassium oxalate trihydrate, also known as potassium tris(oxalato)chromate , primarily targets glucose and lipid metabolism . Chromium(III), a component of the compound, is an essential trace element in these metabolic processes .

Mode of Action

The compound interacts with its targets through complex formation . Trivalent chromium can react with DNA when it is used in acellular and subcellular systems or if it is present in the form of complexes with hydrophobic organic ligands . These complexes can pass through cell membranes and are able to produce gene mutations .

Biochemical Pathways

The affected pathways primarily involve glucose and lipid metabolism . The compound’s interaction with these metabolic pathways can lead to changes in cellular energy production and utilization.

Pharmacokinetics

The absorption of this compound in the gastrointestinal tract is very poor . . For instance, phytate can reduce the absorption of chromium(III) ions, while oxalate can increase it .

Result of Action

The molecular and cellular effects of this compound’s action include potential contact allergies on the skin and an increased incidence of respiratory problems after long-term inhalation . Most genotoxicity tests with chromium(III) compounds in vitro yielded negative results, as chromium(III) ions penetrate cell membranes only to a small extent .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is used to prepare Langmuir-Blodgett thin films , which have magnetic properties . This suggests that the compound’s action can be influenced by the presence of a magnetic field. Furthermore, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemical species in the environment.

properties

IUPAC Name |

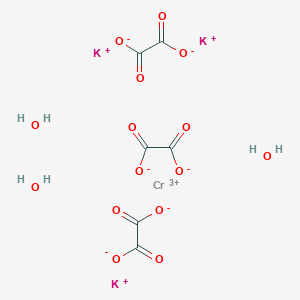

tripotassium;chromium(3+);oxalate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Cr.3K.3H2O/c3*3-1(4)2(5)6;;;;;;;/h3*(H,3,4)(H,5,6);;;;;3*1H2/q;;;+3;3*+1;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKJTVMNOKKQO-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

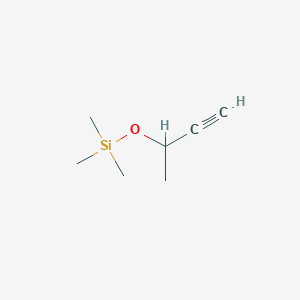

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[K+].[K+].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CrK3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14217-01-7 (Parent) | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00934593 | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15275-09-9 | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015275099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium(3+) potassium ethanedioate--water (1/3/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromic potassium oxalate trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMIC POTASSIUM OXALATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBX64H7OGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,8,10-Tetramethyl-2-sulfanylidenebenzo[g]pteridin-4-one](/img/structure/B96642.png)